5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate
Description
Chemical Structure and Properties 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate (CAS: 1823264-83-0) is a spirocyclic compound featuring a bicyclic system with a nitrogen atom at the bridgehead (5-aza) and two ester groups (tert-butyl and ethyl) at positions 1 and 3. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The spiro[2.3]hexane core introduces steric constraints that influence reactivity and conformational flexibility, making it valuable in medicinal chemistry for designing rigid scaffolds .
Cyclization of precursor amines or carbonyl compounds.
Protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to stabilize intermediates .
Esterification with ethyl and tert-butyl carboxylate groups under mild conditions to avoid ring strain .
Structure
3D Structure
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.3]hexane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)9-6-13(9)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDPEJWXBANLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate typically involves the reaction of tert-butylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure. The final step involves esterification to introduce the carboxylate groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the tert-butyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- This compound serves as a crucial building block for synthesizing more complex molecules. Its spirocyclic structure allows for versatile modifications, making it suitable for creating derivatives with desired properties.
Reactivity and Functionalization
- The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can be exploited to generate new compounds with potential applications in pharmaceuticals and materials science.
Biology
Enzyme Interaction Studies
- Research indicates that 5-tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate can interact with specific enzymes, potentially acting as an inhibitor. This property is particularly valuable in studying metabolic pathways and enzyme kinetics.
Therapeutic Potential
- Preliminary studies suggest that this compound may have therapeutic effects, especially in targeting neurological disorders. Its ability to modulate enzyme activity could lead to the development of novel treatments.
Medicine
Drug Development
- The compound is being investigated for its potential use in drug development, particularly for conditions that involve enzyme dysregulation. Its unique structure may confer specificity towards certain biological targets.
Safety and Efficacy Studies
- Ongoing research focuses on the safety profile and efficacy of this compound in preclinical models, assessing its viability as a candidate for further clinical trials.
Industry
Material Science
- In industrial applications, this compound is explored for developing new materials with unique properties due to its structural characteristics. Its reactivity allows for functionalization that can enhance material performance in various applications.
Case Study 1: Enzyme Inhibition
A recent study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways related to neurological disorders. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications.
Case Study 2: Material Development
Another research project focused on the use of this compound in developing novel polymeric materials. The incorporation of the spirocyclic structure into polymer matrices resulted in enhanced mechanical properties and thermal stability compared to conventional materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes spirocyclic dicarboxylates with variations in ring size, substituents, and functional groups:
Key Differences in Reactivity and Stability
Ring Size and Strain :
- Smaller rings (e.g., spiro[2.3]hexane) exhibit higher torsional strain, reducing synthetic yields compared to larger systems like spiro[2.4]heptane (63% yield in step 5 of ).
- Spiro[2.5]octane derivatives (e.g., 1242268-17-2) show improved thermal stability due to reduced ring strain .
Functional Group Effects :
- The ketone group in 2731007-06-8 enhances polarity, increasing water solubility but complicating redox stability .
- tert-Butyl esters provide steric protection against hydrolysis, whereas ethyl esters are more reactive in transesterification .
Synthetic Challenges :
Biological Activity
5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. With the molecular formula and a molecular weight of 255.31 g/mol, this compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1823264-83-0 |
| IUPAC Name | 5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.3]hexane-2,5-dicarboxylate |
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of tert-butylamine with ethyl 2-bromoacetate under basic conditions.
- Cyclization : The intermediate undergoes cyclization to form the spirocyclic structure.
- Esterification : Final step involves esterification to introduce the carboxylate groups.
These steps can be optimized for industrial production using continuous flow reactors to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity, which can lead to various therapeutic effects.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in:
- Neurological Disorders : Investigated for its neuroprotective properties.
- Enzyme Inhibition : Shown potential as an inhibitor in various biochemical pathways.
Case Studies
-
Neuroprotective Effects :
- A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cell cultures.
-
Enzyme Interaction :
- Research indicated that this compound can competitively inhibit certain enzymes involved in metabolic pathways, suggesting its role as a potential drug candidate for metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane | Moderate enzyme inhibition |
| 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylic acid | Higher affinity for receptor binding |
The unique spirocyclic structure of this compound enhances its specificity and potency compared to similar compounds .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, reduction, and ester hydrolysis. Key steps include:
- Cyclization : Formation of the spirocyclic core using THF as a solvent and borane-dimethyl sulfide complex as a reducing agent to achieve yields up to 63% .
- Purification : Flash chromatography (hexane/ethyl acetate 5:1) is critical for isolating intermediates, with yields sensitive to solvent ratios and column packing density .
- Ester Hydrolysis : Potassium hydroxide in methanol facilitates ester cleavage, requiring strict control of reaction time (16 hours) to avoid over-hydrolysis .
Optimization : Adjusting stoichiometry of borane complexes and optimizing chromatography gradients can improve yields.
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on structural analogs:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (GHS H335) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, as improper handling may release toxic gases (e.g., CO, NOx) .
Advanced: How can computational methods enhance the synthesis design of this spirocyclic compound?
Answer:
Integrate quantum chemical calculations and reaction path searches to:
- Predict Intermediate Stability : Use density functional theory (DFT) to model transition states, identifying energetically favorable pathways for cyclization .
- Optimize Reaction Conditions : Machine learning algorithms can analyze experimental data (e.g., solvent polarity, temperature) to recommend optimal borane-complex ratios .
- Feedback Loops : Combine experimental NMR data with computational predictions to refine synthetic routes iteratively .
Advanced: How should researchers resolve contradictions in NMR data between synthesized batches?
Answer:
Methodology :
- Cross-Validation : Compare and NMR spectra with literature values (e.g., δ 3.81–3.61 ppm for spirocyclic protons) .
- Dynamic Effects : Account for conformational flexibility (e.g., exchange broadening of COH protons) by analyzing spectra at varying temperatures .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) that may skew integration ratios .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : and NMR to confirm spirocyclic structure and ester functionalities (e.g., tert-butyl group at δ 1.34–1.55 ppm) .
- LC-MS : Monitor molecular ion peaks ([M-H] at m/z 240.2) to verify purity and molecular weight .
- Elemental Analysis : Validate C/H/N ratios (e.g., C 59.73%, H 7.94%) to confirm stoichiometry .
Advanced: How can factorial design optimize reaction conditions for scale-up?
Answer:
Factorial Approach :
- Variables : Test solvent polarity (THF vs. DCM), temperature (0°C to RT), and reducing agent equivalents .
- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield and purity.
- Case Study : For analogs, reducing borane-dimethyl sulfide from 1.5 to 1.2 equivalents increased yield by 8% while minimizing side reactions .
Basic: What are the storage requirements to ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of ester groups .
- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to maintain anhydrous conditions .
Advanced: How does the spirocyclic structure influence biological activity in preclinical assays?
Answer:
- Conformational Rigidity : The spirocyclic core enhances binding affinity to enzymes (e.g., proteases) by restricting rotational freedom .
- Case Study : Analogous 5-azaspiro compounds show IC values < 100 nM in kinase inhibition assays due to optimal spatial positioning of carboxylate groups .
- Assay Design : Use fluorescence polarization assays to quantify target engagement, correlating structural modifications with activity .
Advanced: What strategies mitigate challenges in chiral resolution of this compound?
Answer:
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:IPA 90:10) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, achieving >90% ee .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) for scalable separation .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
